4-Bromo-N,N-diethylthiazol-2-amine
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Overview
Description
4-Bromo-N,N-diethylthiazol-2-amine is a halogenated thiazole compound with the molecular formula C7H11BrN2S and a molecular weight of 235.14 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom attached to the thiazole ring, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethylthiazol-2-amine typically involves the bromination of N,N-diethylthiazol-2-amine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the thiazole ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N,N-diethylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives of the thiazole ring.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include dehalogenated thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-N,N-diethylthiazol-2-amine involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylthiazol-2-amine: Similar structure but with a phenyl group instead of diethyl groups.
N,N-Diethylthiazol-2-amine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Thiazole Derivatives: Various thiazole derivatives with different substituents exhibit diverse biological activities
Uniqueness
4-Bromo-N,N-diethylthiazol-2-amine is unique due to the presence of both the bromine atom and the diethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H11BrN2S |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
4-bromo-N,N-diethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H11BrN2S/c1-3-10(4-2)7-9-6(8)5-11-7/h5H,3-4H2,1-2H3 |
InChI Key |
RQJGQYSPPGBZSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CS1)Br |
Origin of Product |
United States |
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